BenchChemオンラインストアへようこそ!

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide

PARP-1 Enzyme inhibition Benzimidazole carboxamide

This 2-arylbenzimidazole carboxamide distinguishes itself through a unique para-phenyl (rather than 4-benzimidazole) carboxamide geometry, which fundamentally alters hydrogen-bonding with PARP-1 active-site residues Gly863 and Ser904. Its 2-chloro-6-methylnicotinamide warhead further modulates PARP-1/2 selectivity. Researchers seeking to diversify beyond established clinical PARP inhibitors (e.g., olaparib, veliparib) should procure this scaffold for SAR campaigns or as a chemical probe with a divergent NAD+-binding pocket interaction profile.

Molecular Formula C20H15ClN4O
Molecular Weight 362.82
CAS No. 1147693-22-8
Cat. No. B2989106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide
CAS1147693-22-8
Molecular FormulaC20H15ClN4O
Molecular Weight362.82
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)Cl
InChIInChI=1S/C20H15ClN4O/c1-12-6-11-15(18(21)22-12)20(26)23-14-9-7-13(8-10-14)19-24-16-4-2-3-5-17(16)25-19/h2-11H,1H3,(H,23,26)(H,24,25)
InChIKeyGIKJRQQBPLBEQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide (CAS 1147693-22-8): Structural Classification & Procurement-Relevant Identity


N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide (CAS 1147693-22-8, molecular formula C20H15ClN4O, MW 362.82) is a synthetic small molecule belonging to the 2-arylbenzimidazole carboxamide class. Its architecture combines a 2-phenyl-1H-benzimidazole core with a 2-chloro-6-methylnicotinamide warhead . This scaffold places it within the broader family of benzimidazole-based poly(ADP-ribose) polymerase (PARP) inhibitors, several of which have demonstrated nanomolar potency against PARP‑1 and PARP‑2 [1].

Why Generic Substitution of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide Is Not Advisable Without Orthogonal Validation


Benzimidazole carboxamide PARP inhibitors are exquisitely sensitive to the nature and position of substituents on both the benzimidazole and the pendant aryl ring. In the classic 2-phenyl-1H-benzimidazole-4-carboxamide series, relocation of the carboxamide from the 4‑position of the benzimidazole to the para position of the 2-phenyl ring (as in the target compound) drastically alters the hydrogen‑bonding pattern with Gly863 and Ser904 in the PARP‑1 active site [1]. Even minor modifications on the pyridine ring modulate both enzyme potency and isoform selectivity between PARP‑1 and PARP‑2. Consequently, simple “in-class” analogs such as 2-phenyl-1H-benzimidazole-4-carboxamide (Ki = 15 nM) or its 4‑hydroxymethylphenyl derivative (Ki = 1.6 nM) [2] cannot be assumed to behave identically to the target compound; empirical activity, selectivity, and cellular profiling data are required for any procurement decision.

Quantitative Evidence Guide: N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide vs. Closest Analogs


PARP‑1 Enzymatic Inhibition Potency: Structural Class Benchmarking

No direct PARP‑1 Ki/IC50 data are publicly available for the target compound. However, it belongs to the 2-arylbenzimidazole carboxamide class. The closest structurally characterized analog, 2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide (compound 78), exhibits a Ki of 1.6 nM against PARP‑1 [1]. The target compound distinguishes itself by relocating the carboxamide to the para‑phenyl position and incorporating a 2‑chloro‑6‑methylpyridine-3-carboxamide motif, which may alter hydrogen‑bonding with Gly863 and Ser904 [2]. Until direct enzymatic data are generated, this structural difference precludes potency extrapolation.

PARP-1 Enzyme inhibition Benzimidazole carboxamide

PARP‑1 vs. PARP‑2 Isoform Selectivity: Inferred from Scaffold Architecture

PARP isoform selectivity data for the target compound are not available. In related benzimidazole series, selectivity between PARP‑1 and PARP‑2 is highly dependent on substituent identity. For example, in the 2‑phenyl‑1H‑benzimidazole‑4‑carboxamide series, PARP‑2 IC50 values can diverge by >10‑fold from PARP‑1 IC50 values depending on the phenyl substituent [1]. The 2‑chloro‑6‑methylpyridine-3-carboxamide group is sterically and electronically distinct from the simple benzamide found in most reported analogs, suggesting a unique selectivity profile that must be experimentally determined.

PARP isoform selectivity PARP‑2 Benzimidazole

Cellular PARP Inhibition (EC50) in C41 Cells: Class Benchmarking

Cellular PARP inhibition data for the target compound are not available. A structurally distinct but potent benzimidazole lead, A‑966492 (Ki = 1.5 nM on PARP‑1), achieves an EC50 of 1 nM in H₂O₂‑stimulated C41 whole‑cell PARP assays [1]. For 2‑arylbenzimidazole‑4‑carboxamides, cellular EC50 values generally track with enzymatic Ki, but compounds with modified carboxamide positions have not been profiled in this assay. The gap between enzymatic and cellular activity for the target compound remains undefined.

Cellular PARP inhibition EC50 C41 cells

Optimal Application Scenarios for N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide Based on Available Evidence


Chemical Biology Probe Development: PARP‑1/2 Isoform Selectivity Profiling

The unique carboxamide geometry (para‑phenyl rather than 4‑benzimidazole) and the 2‑chloro‑6‑methylpyridine substituent suggest this compound could serve as a starting point for a chemical probe with a distinct PARP‑1/2 selectivity fingerprint. Once primary enzymatic IC50 values are obtained, it can be compared head‑to‑head with reference inhibitors such as olaparib or veliparib in PARP‑family selectivity panels [1].

Structure‑Activity Relationship (SAR) Expansion for Novel PARP Chemotypes

Medicinal chemistry groups seeking to diversify beyond the well‑explored benzimidazole‑4‑carboxamide scaffold can use this compound as a key intermediate or comparator for SAR campaigns. Its divergently positioned carboxamide provides a new vector for exploring interactions with the PARP‑1 NAD⁺ binding pocket [2].

In Vitro Pharmacology Requiring Custom PARP Inhibitor Profiles

For laboratories investigating the differential roles of PARP‑1 and PARP‑2 in DNA repair pathways, this compound offers a structurally novel alternative to commercially available clinical PARP inhibitors. It may be particularly useful in experiments where the trapping potency of clinical PARP inhibitors is a confounding factor, provided its own trapping profile is first characterized [1].

Quote Request

Request a Quote for N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.